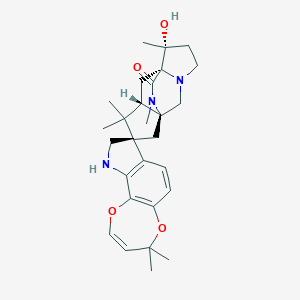![molecular formula C9H10N4O B064785 1-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanone CAS No. 160875-14-9](/img/structure/B64785.png)
1-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanone, also known as BI-78D3, is a chemical compound that has gained attention in the scientific community due to its potential applications in cancer treatment. This compound has been shown to have promising effects on the inhibition of cancer cell growth and proliferation, making it a potential candidate for further research and development.
Mecanismo De Acción
The mechanism of action of 1-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanone involves the inhibition of the protein kinase CK2, which is involved in the regulation of cell growth and proliferation. By inhibiting the activity of CK2, 1-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanone is able to disrupt the signaling pathways that are involved in cancer cell growth and proliferation, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
1-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanone has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effects on CK2, this compound has been shown to induce the accumulation of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death. 1-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanone has also been shown to disrupt the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanone is its ability to selectively target cancer cells, while leaving normal cells unharmed. This makes it a potential candidate for cancer treatment, as it may be able to avoid many of the side effects associated with traditional chemotherapy. However, one limitation of 1-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanone is its relatively low solubility, which may make it difficult to administer in certain forms.
List of
Direcciones Futuras
1. Investigating the potential of 1-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanone in combination with other cancer treatments, such as chemotherapy or radiation therapy.
2. Studying the effects of 1-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanone on other types of cancer, including lung cancer and colon cancer.
3. Developing more efficient methods for synthesizing 1-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanone, in order to increase its availability for research and development.
4. Investigating the potential of 1-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanone as a targeted therapy for specific types of cancer, based on the expression of CK2 in cancer cells.
5. Studying the long-term effects of 1-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanone on normal cells, in order to better understand its potential for use in cancer treatment.
Métodos De Síntesis
The synthesis of 1-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanone involves several steps, including the reaction of 2-nitroaniline with hydrazine hydrate to form 2-hydrazinyl-1H-benzo[d]imidazole. This compound is then reacted with acetylacetone to form the final product, 1-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanone.
Aplicaciones Científicas De Investigación
1-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanone has been studied extensively for its potential applications in cancer treatment. Research has shown that this compound is able to inhibit the growth and proliferation of cancer cells, particularly in breast cancer and leukemia. In addition, 1-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanone has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
Número CAS |
160875-14-9 |
|---|---|
Fórmula molecular |
C9H10N4O |
Peso molecular |
190.2 g/mol |
Nombre IUPAC |
1-(2-hydrazinylbenzimidazol-1-yl)ethanone |
InChI |
InChI=1S/C9H10N4O/c1-6(14)13-8-5-3-2-4-7(8)11-9(13)12-10/h2-5H,10H2,1H3,(H,11,12) |
Clave InChI |
DPUZVBDKIMOVHA-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C2=CC=CC=C2N=C1NN |
SMILES canónico |
CC(=O)N1C2=CC=CC=C2N=C1NN |
Sinónimos |
2H-Benzimidazol-2-one,1-acetyl-1,3-dihydro-,2-hydrazone(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-(3-Amino-phenyl)-benzo[h]chromen-4-one](/img/structure/B64733.png)





